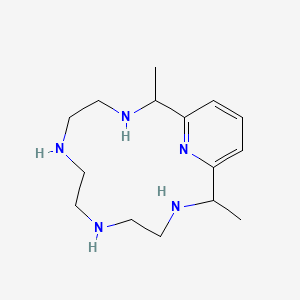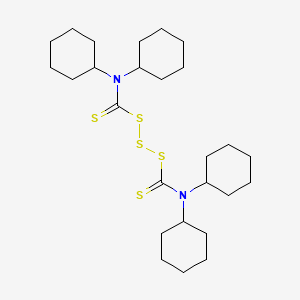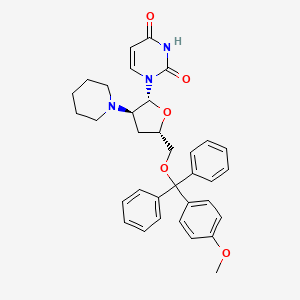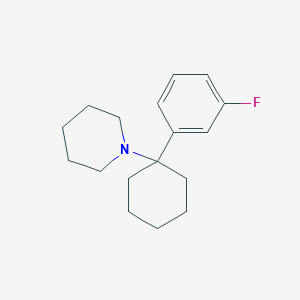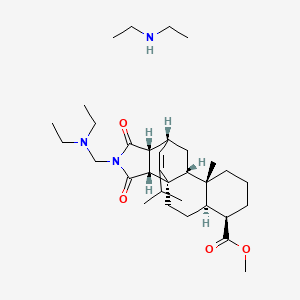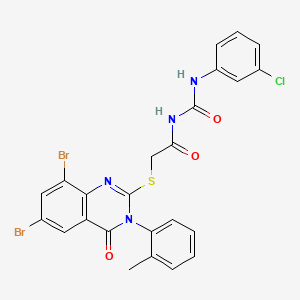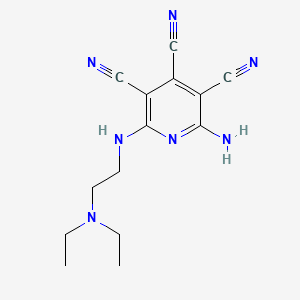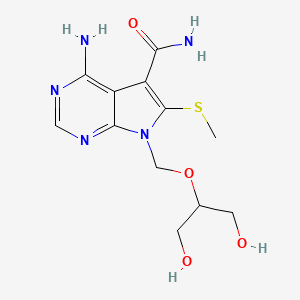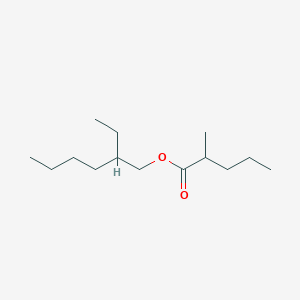![molecular formula C11H14ClNO2 B12806183 2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide CAS No. 7399-58-8](/img/structure/B12806183.png)
2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 54420 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is known for its specific interactions and effects, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 54420 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of NSC 54420.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 54420 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
NSC 54420 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 54420 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 54420 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: NSC 54420 is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases, particularly in oncology.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 54420 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
NSC 125973: Another compound with similar structural features and applications.
NSC 123456: Known for its use in similar biochemical assays and therapeutic research.
Uniqueness
NSC 54420 stands out due to its specific binding affinity and the unique effects it exerts on its molecular targets. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
7399-58-8 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-(4-chloro-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)9-5-8(12)3-4-10(9)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14) |
InChI Key |
RZBJKSGNEHSBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


